N,N-Dimethyl-2-nitroaniline
CAS No.: 610-17-3
Cat. No.: VC20765461
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 610-17-3 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | N,N-dimethyl-2-nitroaniline |
Standard InChI | InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 |
Standard InChI Key | NPZDNLCYFLDJFA-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES | CN(C)C1=CC=CC=C1[N+](=O)[O-] |
Melting Point | -20.0 °C |
Chemical Identity and Structure
N,N-Dimethyl-2-nitroaniline is an aniline derivative featuring a nitro group at the ortho position relative to a dimethylamino group on a benzene ring. This particular arrangement of functional groups contributes to its distinctive chemical behavior and applications.
Basic Information
The compound is identified by the following key parameters:
Parameter | Value |
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Chemical Formula | C₈H₁₀N₂O₂ |
Exact Mass | 166.074234 |
CAS Number | 610-17-3 |
IUPAC Name | N,N-Dimethyl-2-nitroaniline |
Synonyms | 2-Nitro-N,N-dimethylaniline; N,N-dimethylaminonitrobenzene; Benzenamine, N,N-dimethyl-2-nitro-; N,N-Dimethyl-2-nitrobenzenamine |
The molecular structure features a benzene ring with a nitro group (-NO₂) at position 2 and a dimethylamino group [-N(CH₃)₂] at position 1, creating an ortho relationship between these functional groups .
Physical and Chemical Properties
Understanding the physical and chemical properties of N,N-Dimethyl-2-nitroaniline is essential for its proper handling, storage, and application in various chemical processes.
Physical Properties
N,N-Dimethyl-2-nitroaniline exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Crystalline solid |
Color | Yellow to orange |
Melting Point | 57-58°C |
Boiling Point | 257.7±23.0°C at 760 mmHg |
Density | 1.2±0.1 g/cm³ |
Flash Point | 109.6±22.6°C |
Index of Refraction | 1.592 |
Vapor Pressure | 0.0±0.5 mmHg at 25°C |
These physical properties indicate that N,N-Dimethyl-2-nitroaniline is a stable solid at room temperature with a relatively high boiling point, consistent with its aromatic structure and intermolecular forces .
Chemical Properties
The chemical reactivity of N,N-Dimethyl-2-nitroaniline is largely determined by the electronic effects of its functional groups:
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The nitro group (-NO₂) is strongly electron-withdrawing, making the aromatic ring electron-deficient at certain positions
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The dimethylamino group [-N(CH₃)₂] is electron-donating, creating an interesting electronic push-pull system within the molecule
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This electronic arrangement results in a substantial dipole moment and affects the compound's reactivity in various chemical transformations
Additional chemical parameters of significance include:
Property | Value |
---|---|
LogP | 2.11 |
PSA (Polar Surface Area) | 49.06000 |
Hazard Classification | Xi (Irritant) |
The LogP value of 2.11 suggests moderate lipophilicity, indicating potential for crossing biological membranes while maintaining some degree of water solubility .
Synthesis and Production Methods
The synthesis of N,N-Dimethyl-2-nitroaniline typically involves selective nitration of N,N-dimethylaniline. While specific information on its synthesis is limited in the provided sources, general knowledge of aromatic nitration principles can be applied to this compound.
Laboratory Synthesis
Laboratory synthesis typically follows one of these pathways:
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Direct nitration of N,N-dimethylaniline using nitric acid and sulfuric acid mixture at controlled temperatures
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Nucleophilic aromatic substitution reactions starting from appropriately substituted precursors
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Reductive amination of 2-nitrobenzaldehyde followed by methylation
Each method requires careful control of reaction conditions to promote ortho-substitution and minimize the formation of para-substituted byproducts or polynitrated species.
Industrial Production
On an industrial scale, N,N-Dimethyl-2-nitroaniline is manufactured through optimized nitration processes, utilizing precise temperature control and specialized catalysts to maximize yield and selectivity for the ortho-isomer.
Applications and Uses
N,N-Dimethyl-2-nitroaniline finds applications in various fields due to its unique structural and electronic properties.
Chemical Intermediates
The compound serves as a valuable intermediate in the synthesis of:
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Specialty dyes and pigments
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Pharmaceutical precursors
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Agricultural chemicals
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Photographic chemicals
Analytical Applications
Due to its strong dipole moment and distinct spectroscopic properties, N,N-Dimethyl-2-nitroaniline and its structural analogs have been utilized in various analytical applications:
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As solvatochromic probes for studying solvent polarity effects
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In spectroscopic studies investigating electron-transfer phenomena
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As model compounds for studying push-pull electronic systems
This is demonstrated by research on related compounds such as N,N-Dimethyl-p-nitroaniline, which has been extensively studied using infrared electroabsorption and Raman spectroscopy to understand solvation effects and electronic structures .
Spectroscopic Characteristics
Although specific spectroscopic data for N,N-Dimethyl-2-nitroaniline is limited in the provided sources, inferences can be made based on studies of its structural analogs.
Infrared Spectroscopy
The infrared spectrum of N,N-Dimethyl-2-nitroaniline would typically feature characteristic absorption bands associated with:
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N-O stretching vibrations of the nitro group (typically around 1300-1550 cm⁻¹)
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C-N stretching vibrations
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Aromatic C-H stretching vibrations
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C-H stretching vibrations of the methyl groups
Studies on the related para-substituted analog (N,N-Dimethyl-p-nitroaniline) have shown that the nitro group stretching vibrations are particularly sensitive to solvent polarity, making these compounds useful as molecular probes for local environment investigations .
Electronic Absorption Spectroscopy
N,N-Dimethyl-2-nitroaniline, like its para-substituted analog, likely exhibits:
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Strong absorption bands in the UV-visible region due to π→π* transitions
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Charge-transfer bands resulting from the electronic interaction between the electron-donating dimethylamino group and the electron-withdrawing nitro group
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Solvatochromic behavior, where the position and intensity of absorption bands vary with solvent polarity
Research on N,N-Dimethyl-p-nitroaniline has demonstrated that its electronic absorption spectra are strongly influenced by solvent environments, with significant shifts observed between nonpolar solvents and highly polar ionic liquids .
Regulatory Parameter | Information |
---|---|
HS Code | 2921430090 |
Hazard Code | Xi (Irritant) |
Tariff Information | MFN tariff: 6.5%; General tariff: 30.0% |
This regulatory information is important for commercial transactions and international shipments of the compound .
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